molecular formula C13H20 B1448027 N-Heptylbenzene-D20 CAS No. 634897-84-0

N-Heptylbenzene-D20

Cat. No.: B1448027
CAS No.: 634897-84-0
M. Wt: 196.42 g/mol
InChI Key: LBNXAWYDQUGHGX-JAYKIUHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Heptylbenzene-D20 , also known as 1-Phenylheptane-D20 or (n-Heptylbenzene)-D20 , is a deuterium-labeled compound. It is a stable isotope variant of heptylbenzene , where deuterium atoms replace some of the hydrogen atoms in the molecule . Deuterium substitution is commonly used for quantitation and pharmacokinetic studies during drug development.


Molecular Structure Analysis

The molecular formula of this compound is C13D20 , with a molecular weight of 196.42 g/mol . Its chemical structure consists of a heptane (heptyl) chain attached to a phenyl ring, where deuterium atoms replace some of the hydrogen atoms . The SMILES notation for this compound is: [2H]C(C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D,7D2,8D,9D,10D2,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNXAWYDQUGHGX-JAYKIUHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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